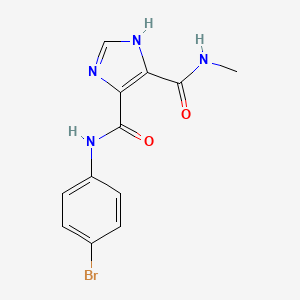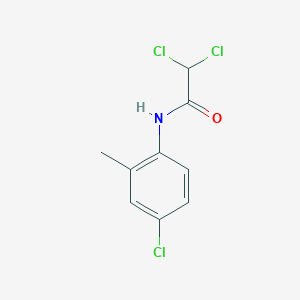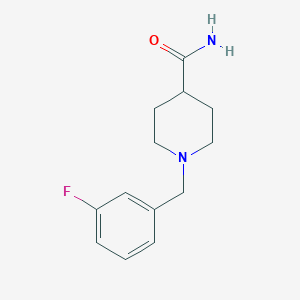![molecular formula C20H23N3O2 B5817020 N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biological and biochemical effects.
科学的研究の応用
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been studied for its potential use as an antihypertensive agent and as a treatment for erectile dysfunction.
作用機序
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been found to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been found to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has several advantages for lab experiments. It is readily available and can be synthesized through various methods. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide is also stable under normal laboratory conditions and can be stored for extended periods. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has low bioavailability, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide. Further investigation is needed to elucidate the molecular mechanisms underlying its biological effects. Additionally, the potential use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide as a therapeutic agent for various diseases needs to be explored further. The development of novel formulations and delivery systems for N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide can also enhance its bioavailability and therapeutic efficacy. Furthermore, the identification of new derivatives of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide with improved biological properties can lead to the development of more potent and selective therapeutic agents.
Conclusion
In conclusion, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been synthesized through various methods and has been found to exhibit promising biological and biochemical effects. Further investigation is needed to fully elucidate the molecular mechanisms underlying its biological effects and to explore its potential use as a therapeutic agent for various diseases.
合成法
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide can be synthesized through various methods, including the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism to yield N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide as a white solid. Other methods of synthesis include the reaction of benzoyl chloride with 4-(4-aminophenyl)piperazine followed by acylation with propanoyl chloride.
特性
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-19(24)21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)20(25)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDBIXRIDTHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
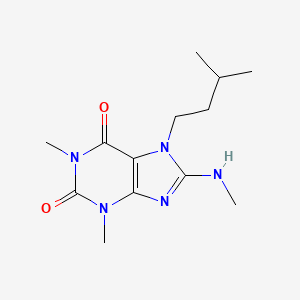
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)
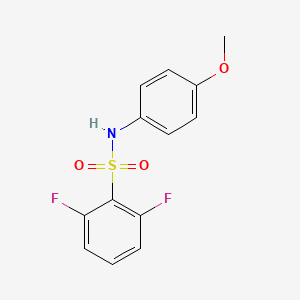

![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
